molecular formula C11H12INO3 B7859007 Methyl 2-[1-(3-iodophenyl)-N-methylformamido]acetate

Methyl 2-[1-(3-iodophenyl)-N-methylformamido]acetate

Cat. No.: B7859007
M. Wt: 333.12 g/mol
InChI Key: WYJHORBVWFPUET-UHFFFAOYSA-N
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Description

Methyl 2-[1-(3-iodophenyl)-N-methylformamido]acetate is an organic compound with a complex structure that includes an iodophenyl group, a methylformamido group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(3-iodophenyl)-N-methylformamido]acetate typically involves multiple steps, starting with the iodination of a phenyl ring. The iodophenyl intermediate is then reacted with N-methylformamide under specific conditions to introduce the formamido group. Finally, esterification with methanol yields the desired acetate ester. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(3-iodophenyl)-N-methylformamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to alter the formamido group.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[1-(3-iodophenyl)-N-methylformamido]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a probe in diagnostic imaging.

    Industry: The compound’s unique properties make it useful in the development of new materials and in catalysis.

Mechanism of Action

The mechanism by which Methyl 2-[1-(3-iodophenyl)-N-methylformamido]acetate exerts its effects involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding, while the formamido group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-iodophenyl)acetate: Lacks the formamido group, making it less versatile in biological applications.

    N-Methylformamide: Does not contain the iodophenyl group, limiting its use in halogen bonding studies.

    Methyl 2-[1-(4-iodophenyl)-N-methylformamido]acetate: Similar structure but with the iodine atom in a different position, which can affect its reactivity and interactions.

Uniqueness

Methyl 2-[1-(3-iodophenyl)-N-methylformamido]acetate is unique due to the combination of its iodophenyl and formamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for a variety of research applications, particularly in the fields of medicinal chemistry and molecular biology.

Properties

IUPAC Name

methyl 2-[(3-iodobenzoyl)-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-13(7-10(14)16-2)11(15)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJHORBVWFPUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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